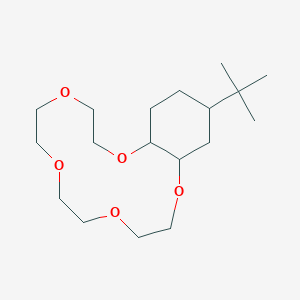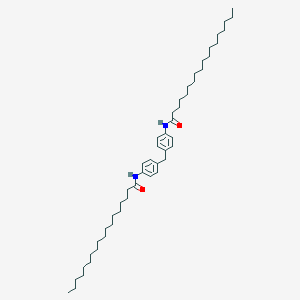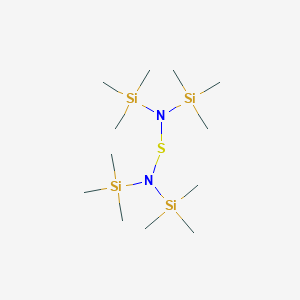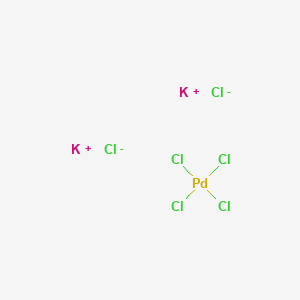
Potassium hexachloropalladate(IV)
Overview
Description
Potassium hexachloropalladate(IV) is an inorganic compound with the chemical formula K₂PdCl₆. It is a red crystalline solid that is soluble in water and commonly used in various chemical applications. This compound is known for its role in catalysis and as a precursor to other palladium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexachloropalladate(IV) can be synthesized by mixing potassium tetrachloropalladate(II) with potassium chlorate in the presence of hydrochloric acid. The reaction involves the oxidation of palladium(II) to palladium(IV) and the formation of the hexachloropalladate complex. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, potassium hexachloropalladate(IV) is produced by a similar method but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization and drying.
Types of Reactions:
Oxidation: Potassium hexachloropalladate(IV) can undergo reduction reactions where palladium(IV) is reduced to palladium(II) or palladium(0).
Substitution: It can participate in ligand exchange reactions where chloride ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include hydrazine, sodium borohydride, and hydrogen gas.
Ligand Exchange Reagents: Phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine) are commonly used in substitution reactions.
Major Products:
Reduction Products: Palladium(II) chloride, palladium(0) nanoparticles.
Substitution Products: Palladium complexes with various ligands.
Scientific Research Applications
Potassium hexachloropalladate(IV) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: Employed in the preparation of palladium-based drugs and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form complexes with biological molecules.
Industry: Utilized in the production of electronic components and as a precursor for the deposition of palladium films.
Mechanism of Action
The mechanism by which potassium hexachloropalladate(IV) exerts its effects involves the coordination of palladium with various ligands. In catalytic processes, palladium acts as a central metal that facilitates the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and ligands used.
Comparison with Similar Compounds
Potassium tetrachloropalladate(II) (K₂PdCl₄): A palladium(II) compound used in similar catalytic applications but with different oxidation states and reactivity.
Potassium hexachloroplatinate(IV) (K₂PtCl₆): A platinum analog with similar chemical properties but different applications due to the unique characteristics of platinum.
Uniqueness: Potassium hexachloropalladate(IV) is unique due to its high oxidation state and ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalytic applications where high reactivity and stability are required.
Properties
IUPAC Name |
dipotassium;hexachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDRXJBJMMJUSV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Potassium hexachloropalladate(IV) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16813 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16919-73-6 | |
| Record name | Dipotassium hexachloropalladate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium hexachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


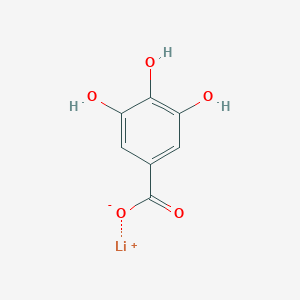

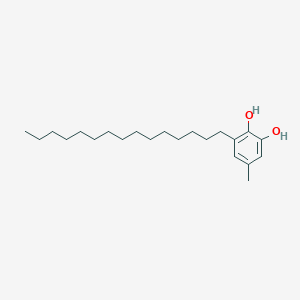
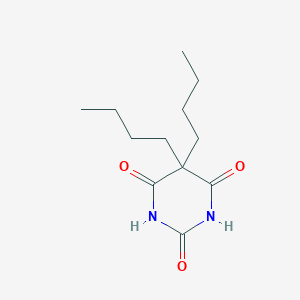
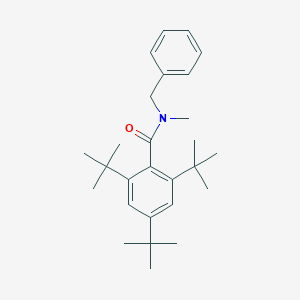
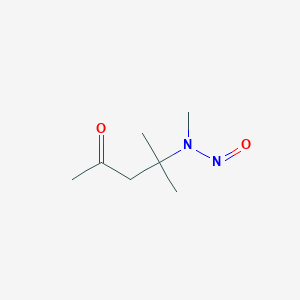
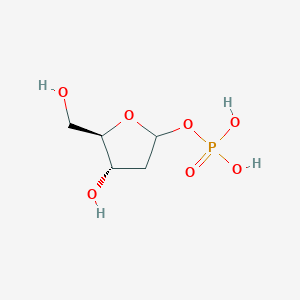

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B99298.png)
